molecular formula C15H17NO2 B13311468 Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate

Cat. No.: B13311468
M. Wt: 243.30 g/mol
InChI Key: VTFPNHSFUHPJJT-UHFFFAOYSA-N
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Description

Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a naphthalene ring attached to a propanoate group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method includes the esterification of 3-amino-2-(naphthalen-1-ylmethyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the amino group can form hydrogen bonds with various biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl3-amino-2-(phenylmethyl)propanoate: Similar structure but with a phenyl group instead of a naphthalene ring.

    Methyl3-amino-2-(benzyl)propanoate: Another similar compound with a benzyl group.

Uniqueness

Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10,16H2,1H3

InChI Key

VTFPNHSFUHPJJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CN

Origin of Product

United States

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